N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine
Description
N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine (CAS: 1164470-24-9) is a 1,2,4-triazine derivative with a molecular formula of C₁₄H₁₆N₄S and a molecular weight of 272.37 g/mol . Its structure features:
- A 1,2,4-triazine core substituted with a methyl group at position 6 and a methylsulfanyl (SCH₃) group at position 2.
- A vinyl bridge connecting the triazine ring to an N-(4-methylphenyl)amine moiety.
Properties
IUPAC Name |
4-methyl-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-10-4-6-12(7-5-10)15-9-8-13-11(2)17-18-14(16-13)19-3/h4-9,15H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKBIDKLFKEAEN-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC2=C(N=NC(=N2)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C2=C(N=NC(=N2)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine typically involves multiple steps:
Formation of the triazine core: Starting from precursors like chlorinated triazines, the methylsulfanyl group is introduced via nucleophilic substitution.
Vinylation reaction: A vinyl group is introduced at the 5th position of the triazine ring, often through a reaction involving vinyl halides under basic conditions.
Amination: The final step involves coupling the triazine intermediate with N-(4-methylphenyl)amine under controlled conditions, typically using catalysts or coupling reagents.
Industrial Production Methods
While the compound is often synthesized on a laboratory scale, industrial-scale production would likely involve optimization of each reaction step to enhance yields and reduce costs. This might include:
Continuous flow reactors: To improve reaction efficiency and scalability.
Advanced purification techniques: To ensure the final product meets the necessary purity standards for its applications.
Chemical Reactions Analysis
Types of Reactions
N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine can undergo various chemical reactions, including:
Oxidation: This can modify the methylsulfanyl group to form sulfoxides or sulfones, altering the compound’s properties.
Reduction: Typically targeting the triazine ring or the vinyl group, potentially leading to a saturation of double bonds.
Substitution: The phenyl amine or other substituents can be modified via electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Employing hydrogenation catalysts such as palladium on carbon (Pd/C) or chemical reductants like sodium borohydride.
Substitution: Utilizing bases like sodium hydride (NaH) or catalytic systems for electrophilic aromatic substitution.
Major Products
Oxidized derivatives: Including sulfoxides and sulfones.
Reduced compounds: Saturated analogs of the original compound.
Substituted analogs: With varied functional groups replacing the original substituents.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazine derivatives, including N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine, as anticancer agents. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including colorectal (HCT-116) and breast (MCF-7) cancer cells. The mechanism often involves inducing apoptosis and cell cycle arrest independent of p53 pathways .
Case Study: Triazine Derivatives in Cancer Research
A study conducted on triazine-based compounds demonstrated their ability to disrupt MDM2-p53 interactions while inducing G0/G1 and G2/M cell cycle arrest. The compounds were assessed for cytotoxicity using MTT assays, revealing promising results against cancer cell lines. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for enhanced efficacy .
Antimicrobial Properties
The compound also exhibits antimicrobial properties. Research has shown that triazine derivatives can inhibit the growth of various pathogens, including bacteria and fungi. For example, a synthesized derivative demonstrated significant activity against Escherichia coli and Staphylococcus aureus using agar diffusion methods .
Data Table: Antimicrobial Activity of Triazine Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazine A | E. coli | 32 µg/mL |
| Triazine B | Staphylococcus aureus | 16 µg/mL |
| Triazine C | Candida albicans | 64 µg/mL |
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, certain triazine derivatives have been reported to possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Herbicidal Activity
This compound has been investigated for its herbicidal properties. The triazine moiety is known for its effectiveness in controlling weed species through inhibition of photosynthesis in target plants.
Case Study: Herbicidal Efficacy Assessment
Field trials conducted with triazine derivatives showed effective control over several broadleaf weeds. The application rates varied from 0.5 to 1 kg/ha, with significant reductions in weed biomass observed .
Data Table: Herbicidal Efficacy of Triazine Compounds
| Compound Name | Target Weed Species | Application Rate (kg/ha) | Efficacy (%) |
|---|---|---|---|
| Triazine D | Amaranthus retroflexus | 0.5 | 85 |
| Triazine E | Chenopodium album | 1.0 | 90 |
Photovoltaic Materials
The unique electronic properties of this compound make it suitable for applications in organic photovoltaics. Its ability to act as a donor or acceptor in charge transfer complexes can enhance the efficiency of solar cells.
Case Study: Organic Solar Cells Development
Research into organic solar cells incorporating triazine derivatives has shown improved power conversion efficiencies compared to traditional materials. The incorporation of these compounds into photovoltaic devices resulted in enhanced light absorption and charge mobility .
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine exerts its effects would depend on the specific context of its application:
Biological Targets: The compound might interact with enzymes or receptors, modulating biological pathways.
Chemical Reactions: It can act as an intermediate or catalyst in various synthetic pathways, influencing reaction kinetics and product distribution.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogues include modifications to the sulfanyl group , aryl substituents , and core heterocycles . These changes significantly influence physicochemical properties, reactivity, and biological interactions.
Table 1: Comparison of Structural Analogues
Key Findings from Comparative Analysis
Sulfanyl Group Modifications: Replacing the methylsulfanyl group with propylsulfanyl (C₃H₇) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Aryl Substituent Effects: 4-Methoxyphenyl (vs. 4-methylphenyl) introduces an electron-donating methoxy group, altering the compound’s electronic structure. This could modulate interactions with electron-deficient biological targets, such as enzyme active sites .
Core Heterocycle Variations :
- Analogues replacing the 1,2,4-triazine core with triazole or oxadiazole rings (e.g., ) exhibit distinct electronic properties. For example, oxadiazole-containing compounds often demonstrate improved thermal stability and π-π stacking capabilities .
Biological Activity
N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine, also referred to by its CAS number 306980-29-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 327.23 g/mol. The structure features a triazine core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions that yield various derivatives with enhanced biological activities. Research has indicated that modifications to the triazine ring can significantly affect the compound's efficacy against different cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to triazines. For instance:
- Cell Line Studies : In vitro studies on colon carcinoma cell lines (HCT-116) demonstrated moderate cytotoxicity for derivatives of triazine compounds. The IC50 values for various synthesized derivatives ranged from 8.44 µg/mL to 19.17 µg/mL compared to standard vinblastine (IC50 = 6.15 µg/mL) .
| Compound | IC50 (µg/mL) |
|---|---|
| Compound A | 8.44 |
| Compound B | 19.17 |
| Vinblastine | 6.15 |
These results suggest that structural modifications can enhance the anticancer properties of triazine derivatives.
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Studies indicate that these compounds can induce G0/G1 and G2/M phase arrest in a p53-independent manner, highlighting their potential as therapeutic agents in p53 mutant cancers .
Case Studies
- Study on Multicellular Spheroids : A screening conducted on multicellular spheroids identified this compound as a promising candidate due to its significant cytotoxic effects compared to other compounds in the library .
- Comparative Analysis : Another study compared various triazole and oxadiazole derivatives, revealing that modifications in the methylsulfanyl group significantly influenced biological activity against cancer cells .
Q & A
Basic Question: What are the optimal synthetic routes for synthesizing this compound, particularly addressing regioselectivity challenges in the triazine core?
Methodological Answer:
Synthesis typically involves multi-step protocols, including:
- Suzuki-Miyaura coupling to introduce the vinyl group between the triazine and aryl amine moieties .
- Protection/deprotection strategies for the methylsulfanyl (-SMe) group to prevent unwanted side reactions during coupling steps .
- Regioselective functionalization of the 1,2,4-triazin-5-yl position using halogen-directed metal catalysis, as demonstrated in analogous triazine derivatives .
Key challenges include minimizing byproducts from competing substitution sites. Purification via column chromatography or recrystallization (using solvent systems like ethyl acetate/hexane) is critical .
Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing the vinyl-triazine linkage and confirming stereochemistry?
Methodological Answer:
- NMR Spectroscopy : H and C NMR can resolve vinyl proton coupling patterns (e.g., ) and confirm conjugation with the triazine ring .
- X-ray crystallography : Essential for determining the E/Z configuration of the vinyl group and spatial arrangement of the methylphenyl substituent .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula, particularly for sulfur-containing fragments .
Advanced Question: How can computational modeling (e.g., DFT, molecular docking) predict this compound’s bioactivity and guide target identification?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electron distribution in the triazine and vinyl groups to predict reactivity with biological targets (e.g., enzymes with nucleophilic active sites) .
- Molecular docking : Screens against protein databases (e.g., COX-2, kinases) to identify potential binding pockets, leveraging structural analogs like selective COX-2 inhibitors as templates .
- MD simulations : Assess stability of ligand-target complexes under physiological conditions, focusing on hydrogen bonding with the methylsulfanyl group .
Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values) across studies?
Methodological Answer:
- Standardized assay conditions : Control variables such as solvent (DMSO concentration ≤1%), pH, and temperature to ensure reproducibility .
- Orthogonal validation : Use multiple assays (e.g., fluorescence-based vs. radiometric) to confirm enzyme inhibition profiles .
- Meta-analysis : Compare structural analogs (e.g., triazine derivatives with differing substituents) to isolate the impact of the vinyl-methylphenyl group on activity .
Basic Question: What strategies improve solubility and stability of this compound in aqueous buffers for in vitro studies?
Methodological Answer:
- Co-solvent systems : Use cyclodextrins or PEG-based surfactants to enhance solubility without altering bioactivity .
- pH adjustment : Protonate/deprotonate the amine group (pKa ~8.5) to increase ionic character in neutral buffers .
- Lyophilization : Stabilize the compound in solid form and reconstitute in freshly prepared solvents to prevent hydrolysis of the methylsulfanyl group .
Advanced Question: How does the methylsulfanyl group influence the compound’s electronic properties and interaction with biological targets?
Methodological Answer:
- Electron-withdrawing effect : The -SMe group increases electrophilicity of the triazine ring, enhancing reactivity with nucleophilic residues (e.g., cysteine thiols in enzymes) .
- Hydrophobic interactions : The methyl group contributes to binding affinity in lipophilic protein pockets, as observed in sulfonamide-based inhibitors .
- Comparative studies : Replace -SMe with -OMe or -Cl to quantify its role in target engagement using SAR models .
Basic Question: What chromatographic methods are recommended for purifying this compound and its intermediates?
Methodological Answer:
- Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for high-purity isolation .
- Flash chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediate purification, monitoring by TLC (Rf ~0.4) .
- Size-exclusion chromatography : Separate high-molecular-weight impurities during final polishing steps .
Advanced Question: How can researchers design derivatives to enhance metabolic stability while retaining bioactivity?
Methodological Answer:
- Isosteric replacement : Substitute the methylsulfanyl group with trifluoromethylthio (-SCF) to reduce oxidative metabolism .
- Deuterium labeling : Introduce deuterium at benzylic positions to slow CYP450-mediated degradation .
- Prodrug approaches : Mask the amine group with acetyl or carbamate prodrugs to improve oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
